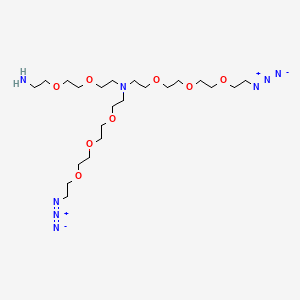
N-(Amino-PEG2)-N-bis(PEG3-azide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Amino-PEG2)-N-bis(PEG3-azide): is a bifunctional polyethylene glycol (PEG) derivative. This compound features an amino group and two azide groups, making it highly versatile for various chemical modifications and bioconjugation applications. The PEG spacers enhance its solubility in aqueous media, which is beneficial for biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG2)-N-bis(PEG3-azide) typically involves the following steps:
-
PEGylation: : The initial step involves the PEGylation of a suitable amine precursor with PEG2 and PEG3 chains. This can be achieved through nucleophilic substitution reactions where the amine group reacts with PEG derivatives containing leaving groups such as tosylates or mesylates.
-
Azidation: : The introduction of azide groups is usually performed by reacting the PEGylated intermediate with sodium azide (NaN₃) under appropriate conditions. This step often requires the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of N-(Amino-PEG2)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as column chromatography, recrystallization, and dialysis are employed to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
-
Click Chemistry: : The azide groups in N-(Amino-PEG2)-N-bis(PEG3-azide) readily participate in click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly efficient and occurs under mild conditions.
-
Amide Bond Formation: : The amino group can react with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) to form amide bonds. This reaction is commonly used in bioconjugation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to catalyze the azide-alkyne cycloaddition.
Carbodiimides: Such as N,N’-dicyclohexylcarbodiimide (DCC) are used to activate carboxylic acids for amide bond formation.
Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Triazoles: Formed from click chemistry reactions.
Amides: Resulting from the reaction of the amino group with carboxylic acids or esters.
Scientific Research Applications
N-(Amino-PEG2)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules such as proteins, peptides, and nucleic acids, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Utilized in the development of functional coatings and materials with specific properties.
Mechanism of Action
The mechanism by which N-(Amino-PEG2)-N-bis(PEG3-azide) exerts its effects is primarily through its functional groups:
Azide Groups: Participate in click chemistry, enabling the formation of stable triazole linkages.
Amino Group: Reacts with carboxylic acids and esters to form amide bonds, facilitating the attachment of various functional groups or biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(Amino-PEG2)-N-bis(PEG3-amine): Similar structure but with amine groups instead of azide groups.
N-(Amino-PEG2)-N-bis(PEG3-carboxyl): Contains carboxyl groups instead of azide groups.
Uniqueness
N-(Amino-PEG2)-N-bis(PEG3-azide) is unique due to its combination of amino and azide groups, which allows for versatile chemical modifications and bioconjugation strategies. The presence of PEG spacers enhances solubility and reduces immunogenicity, making it particularly useful in biomedical applications.
Properties
IUPAC Name |
2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N8O8/c23-1-7-31-13-16-34-10-4-30(5-11-35-17-21-37-19-14-32-8-2-26-28-24)6-12-36-18-22-38-20-15-33-9-3-27-29-25/h1-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJMTZFOBGVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

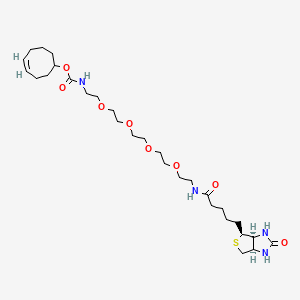
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)
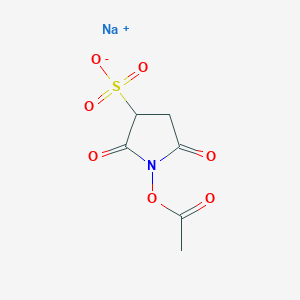
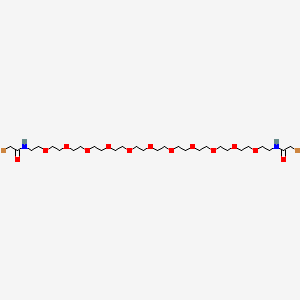
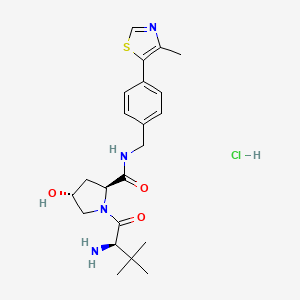

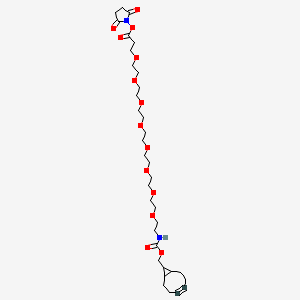
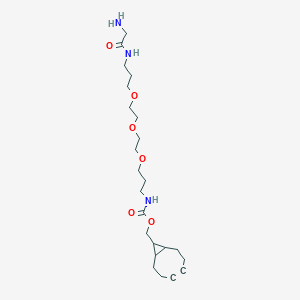
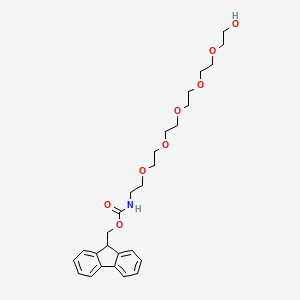
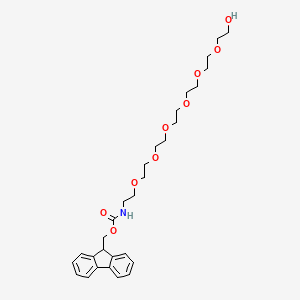
![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114465.png)
![2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid;sodium hydride;tetrahydrate](/img/structure/B8114472.png)
